molecular formula C21H33NO5SSi B13401648 Faropenem Impurity 7

Faropenem Impurity 7

Cat. No.: B13401648
M. Wt: 439.6 g/mol
InChI Key: MASHLNCIEFIURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem Impurity 7 is a chemical compound associated with the antibiotic faropenem. Faropenem is a beta-lactam antibiotic belonging to the penem group, which shares structural similarities with both penicillins and cephalosporins. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria .

Preparation Methods

The preparation of Faropenem Impurity 7 involves synthetic routes that are typically used in the production of beta-lactam antibiotics. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process for synthesizing faropenem and its impurities involves the use of various reagents and catalysts under controlled conditions .

Chemical Reactions Analysis

Faropenem Impurity 7, like other beta-lactam compounds, undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .

Scientific Research Applications

Faropenem Impurity 7 has several scientific research applications:

    Chemistry: It is used in the study of beta-lactam antibiotics and their degradation products.

    Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.

    Medicine: It is used in the development and validation of analytical methods for the determination of faropenem in pharmaceutical formulations.

    Industry: It is used in the quality control of faropenem production.

Mechanism of Action

Faropenem Impurity 7, like faropenem, acts by inhibiting the synthesis of bacterial cell walls. It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .

Comparison with Similar Compounds

Faropenem Impurity 7 can be compared with other impurities and related compounds of faropenem:

This compound is unique due to its specific structure and the role it plays in the stability and efficacy of faropenem. Its presence and concentration are critical in ensuring the quality of faropenem as a pharmaceutical product.

Properties

Molecular Formula

C21H33NO5SSi

Molecular Weight

439.6 g/mol

IUPAC Name

prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3

InChI Key

MASHLNCIEFIURF-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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